The conjugated estrogens are noncrystalline mixtures of purified female sex hormones obtained either by its isolation from the urine of pregnant mares or by synthetic generation from vegetal material. Both of these products are later conjugated to natrium sulfate by ester bonds in order to make them more water soluble. The conjugated estrogen product contains a mix of estrogen from which about 50% is represented by estrone sulfate followed by 25% of equilin sulfate, 15% of 17-alpha-dehydroequilenin sulfate, 3% of equilenin sulfate, 5% of 17-alpha and 17-beta-dihydroequilenin sulfate, 2% of 17-alpha-estradiolsulfate and 3% of 17-beta-estradiolsulfate. It also presents a large number of unidentified molecules with weak estrogenic activity as well as non-human molecules when it is obtained from pregnant mares urine. The conjugated estrogen mixture was approved for marketing in US in 1942 based on the efficacy against certain conditions. However, until 1986 official clinical trials were performed and this product was determined to be effective for the treatment of osteoporosis. The currently approved product of conjugated estrogens was developed by Wyeth Ayerst and FDA approved in 2003.
A pharmaceutical preparation containing a mixture of water-soluble, conjugated estrogens derived wholly or in part from URINE of pregnant mares or synthetically from ESTRONE and EQUILIN. It contains a sodium-salt mixture of estrone sulfate (52-62%) and equilin sulfate (22-30%) with a total of the two between 80-88%. Other concomitant conjugates include 17-alpha-dihydroequilin, 17-alpha-estradiol, and 17-beta-dihydroequilin. The potency of the preparation is expressed in terms of an equivalent quantity of sodium estrone sulfate.
Estrone 3-sulfate sodium salt
CAS No.: 438-67-5
Cat. No.: VC21353444
Molecular Formula: C18H22NaO5S
Molecular Weight: 373.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 438-67-5 |
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Molecular Formula | C18H22NaO5S |
Molecular Weight | 373.4 g/mol |
IUPAC Name | sodium;[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
Standard InChI | InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,18+;/m1./s1 |
Standard InChI Key | NXIYWKXROFOTPA-ZFINNJDLSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |
SMILES | CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
Canonical SMILES | CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |
Appearance | White to Off-White Solid |
Melting Point | Can range from 173-282 °C depending of the component |
Chemical Structure and Properties
Estrone 3-sulfate sodium salt is the sodium salt form of estrone sulfate, an estrogen ester and conjugate. It has a molecular formula of C₁₈H₂₁NaO₅S and a molecular weight of 372.41 g/mol . The compound consists of the estrone steroid backbone with a sulfate group at the 3-position, balanced by a sodium counterion. Commercially available forms often contain stabilizers, with some preparations including approximately 35% Tris as a stabilizing agent .
Physical and Chemical Characteristics
The physical and chemical properties of estrone 3-sulfate sodium salt distinguish it from unconjugated estrogens and contribute to its unique biological behavior:
Unlike its unconjugated counterparts (estradiol and estrone) which are lipophilic compounds, estrone 3-sulfate sodium salt is hydrophilic due to its anionic nature. This important property affects how the compound interacts with cellular membranes and influences its distribution throughout the body .
Biological Function and Metabolism
Metabolic Interconversion
The metabolism of estrone 3-sulfate sodium salt involves several key enzymes and metabolic pathways that regulate estrogen homeostasis:
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Steroid sulfatase (STS) cleaves the sulfate group, converting estrone sulfate into estrone .
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Estrogen sulfotransferases, particularly SULT1A1 and SULT1E1, catalyze the reverse reaction, converting estrone back to estrone sulfate .
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17β-hydroxysteroid dehydrogenases can further transform estrone into estradiol, which is a more potent estrogen .
This metabolic interconversion creates a dynamic equilibrium between the sulfated and unconjugated forms in various tissues, allowing for precise regulation of estrogen levels throughout the body .
Membrane Transport
Because of its hydrophilic nature, estrone 3-sulfate sodium salt cannot diffuse passively through cell membranes like unconjugated estrogens . Instead, it relies on active transport mechanisms to enter cells, including:
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Organic-anion-transporting polypeptides (OATPs): OATP1A2, OATP1B1, OATP1B3, OATP1C1, OATP2B1, OATP3A1, OATP4A1, and OATP4C1 .
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Sodium-dependent organic anion transporter (SOAT; SLC10A6) .
These transporters exhibit tissue-specific expression patterns, creating a selective distribution of estrone sulfate throughout different organs and tissues .
Pharmacological Profile
Pharmacokinetics
The pharmacokinetic properties of estrone 3-sulfate sodium salt contribute to its extended biological activity and therapeutic utility:
Parameter | Value/Characteristic | Source |
---|---|---|
Protein Binding | 90% to albumin, not to SHBG | |
Metabolism | Desulfation via steroid sulfatase (STS) | |
Major Metabolites | Estrone and Estradiol | |
Elimination Half-life | 12 hours |
The extended half-life of 12 hours makes estrone 3-sulfate sodium salt a suitable compound for once-daily dosing regimens in therapeutic applications . Its preferential binding to albumin rather than sex hormone-binding globulin (SHBG) influences its distribution and bioavailability .
Pharmacodynamics
As a prodrug, estrone 3-sulfate sodium salt itself has minimal direct pharmacological activity. It exerts its effects after conversion to estrone and subsequently to estradiol, which is a potent agonist of estrogen receptors . Research has demonstrated that estrone sulfate can transactivate estrogen receptors at physiologically relevant concentrations, an effect that is diminished by co-application of steroid sulfatase inhibitors like irosustat (STX-64) . This confirms the importance of metabolic activation in the compound's biological effects.
Medical Applications
Menopausal Hormone Therapy
Estrone 3-sulfate sodium salt is a key component in several estrogen replacement preparations used for menopausal hormone therapy . As the sodium salt (sodium estrone sulfate), it constitutes the major estrogen component of:
It is also used independently as the piperazine salt estropipate (piperazine estrone sulfate; Ogen) .
Routes of Administration
The versatility of estrone 3-sulfate sodium salt allows for multiple administration routes, enhancing its therapeutic utility:
Research Applications
As a Ligand for Transporter Studies
Estrone 3-sulfate sodium salt has been investigated as a ligand for targeting organic anion transporting polypeptides . This application leverages the compound's reliance on specific transporters for cellular uptake, making it a valuable tool for studying the function and distribution of these transport proteins.
In Hormone-Dependent Cancer Research
Given the role of estrogens in certain cancers, estrone 3-sulfate sodium salt and its metabolism have been studied in the context of hormone-dependent malignancies. The enzyme steroid sulfatase, which converts estrone sulfate to active estrone, has emerged as a potential therapeutic target, with inhibitors like irosustat being investigated for their ability to reduce local estrogen production in hormone-sensitive tissues .
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